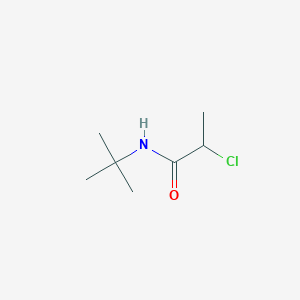

2-(But-3-en-1-yloxy)acetic acid

Overview

Description

Scientific Research Applications

Formation in Maillard Reaction

- Application : 2-(But-3-en-1-yloxy)acetic acid is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. The formation of acetic acid, a related compound, in the Maillard reaction has been studied using isotopically labeled glucose. The acetic acid formation is significant as it acts as a marker for the 2,3-enolization pathway in sugar fragmentation, indicating a possible role for 2-(But-3-en-1-yloxy)acetic acid in similar pathways (Davidek, Devaud, Robert, & Blank, 2006).

Spectroscopic Studies

- Application : The compound and its derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been characterized using spectroscopic techniques. These studies are crucial for understanding the structural and vibrational properties of these compounds, which can have implications in various fields like materials science and pharmacology (Romano et al., 2012).

Crystallography and Polymorphism

- Application : Crystallographic studies of (3-carboxymethoxynaphthalen-2-yloxy) acetic acid, a structurally related compound, have revealed insights into polymorphism and symmetry non-equivalence. Such studies are essential in the field of crystal engineering and for understanding the material properties of these compounds (Karmakar & Baruah, 2008).

Biocatalysis and Microbial Production

- Application : In microbial biocatalysis, acetic acid (a related compound) plays a role in the production of acetoin, a valuable bio-based chemical. The research in this area focuses on efficient conversion processes using engineered microorganisms, indicating potential applications for 2-(But-3-en-1-yloxy)acetic acid in similar biotechnological processes (Bao et al., 2014).

Chemical Synthesis

- Application : 2-(But-3-en-1-yloxy)acetic acid derivatives are used in chemical synthesis. For example, (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic acid, a similar compound, is synthesized for use in liquid crystal materials, demonstrating the applicability of 2-(But-3-en-1-yloxy)acetic acid in materials science and synthesis (Egami et al., 2018).

Antioxidant Properties

- Application : Research on indole-3-acetic acid analogues, which are structurally similar to 2-(But-3-en-1-yloxy)acetic acid, indicates potential antioxidant properties. Such studies suggest possible applications of 2-(But-3-en-1-yloxy)acetic acid in developing antioxidants and related pharmaceuticals (Naik, Kumar, & Harini, 2011).

Mechanism of Action

Target of Action

It is known that indole-3-acetic acid (iaa), a similar compound, plays a central role in regulating gene expression during auxin signal transduction . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also interact with gene expression pathways.

Mode of Action

It is known that iaa, a similar compound, interacts with dna, leading to dna conformational changes commonly induced by intercalating agents . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also interact with DNA and influence its structure.

Biochemical Pathways

It is known that iaa, a similar compound, affects the physiological response and gene expression in several microorganisms . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also influence physiological responses and gene expression.

Pharmacokinetics

It is known that the compound has a molecular weight of 13014 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that iaa, a similar compound, influences the dna topology under physiological conditions . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also influence DNA topology and thereby affect cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(But-3-en-1-yloxy)acetic acid. For instance, it is known that several environmental factors, including pH value and temperature, can influence the biosynthesis of IAA, a similar compound . This suggests that the action of 2-(But-3-en-1-yloxy)acetic acid may also be influenced by environmental factors such as pH and temperature.

properties

IUPAC Name |

2-but-3-enoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-4-9-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVIFLGTFFTKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)

![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)